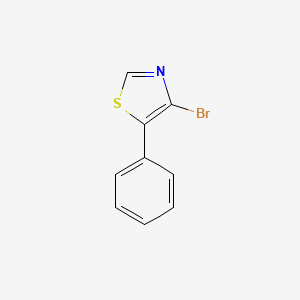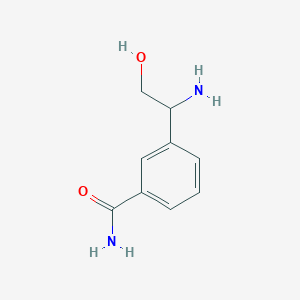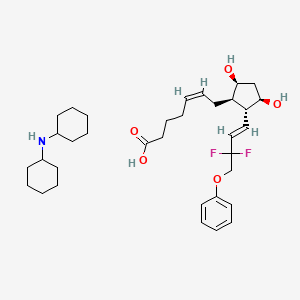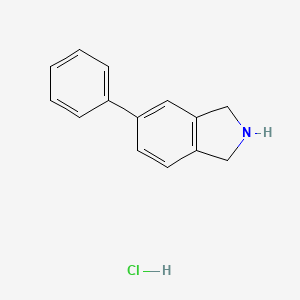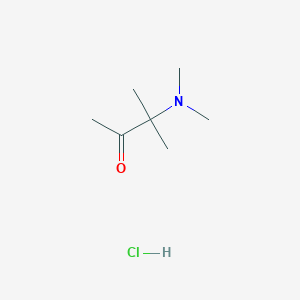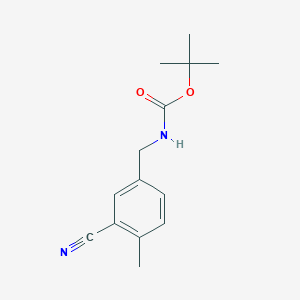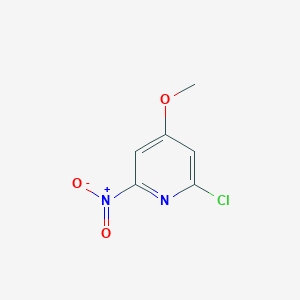
2-Chloro-4-methoxy-6-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-6-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-4-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Products include various substituted pyridines.
Reduction Reactions: Products include 2-chloro-4-methoxy-6-aminopyridine.
Oxidation Reactions: Products include 2-chloro-4-hydroxy-6-nitropyridine.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-6-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-6-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methoxy-3-nitropyridine: Similar in structure but with different substitution patterns.
2-Chloro-4-methoxypyridine: Lacks the nitro group, leading to different reactivity and applications.
3-Nitropyridine: Lacks the chloro and methoxy groups, resulting in different chemical properties.
Uniqueness
2-Chloro-4-methoxy-6-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |
Clé InChI |
ZLFNOGMMNXQMIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








